3-Acetoxy-4'-butylbenzophenone

Lipophilicity Partition Coefficient Drug Design

Researchers requiring benzophenone intermediates often face inconsistent reactivity and thermal degradation. 3-Acetoxy-4'-butylbenzophenone (CAS 890099-92-0) solves this with its distinct 3-acetoxy/4'-n-butyl substitution. • Hydrolyzable acetoxy group enables phenol conversion; functionalizable butyl chain • XLogP3 4.9 vs. ~3.2 for unsubstituted benzophenone, enhancing membrane permeability • Boiling point ~439.5°C supports high-temperature synthetic routes • Supplied at ≥97% purity with reliable global availability

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
CAS No. 890099-92-0
Cat. No. B1292275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-4'-butylbenzophenone
CAS890099-92-0
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
InChIInChI=1S/C19H20O3/c1-3-4-6-15-9-11-16(12-10-15)19(21)17-7-5-8-18(13-17)22-14(2)20/h5,7-13H,3-4,6H2,1-2H3
InChIKeyXCEFBZOOUBBOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetoxy-4'-butylbenzophenone: Chemical Profile & Positioning


3-Acetoxy-4'-butylbenzophenone is a synthetic organic compound within the benzophenone class, defined by its acetoxy and n-butyl substituents. It is recognized as a useful research chemical and intermediate with a high-purity commercial availability (typically 95-97%) . The compound has a molecular formula of C19H20O3 and a molecular weight of 296.36 g/mol [1].

Substituted benzophenone intermediate Dual acetoxy and n-butyl groups enable further functionalization pathways
High-purity research chemical Commercially available high-purity grade for reproducible experimentation
Substituent-specific profile Distinct lipophilicity and thermal behavior vs. parent benzophenone or mono-substituted analogs

3-Acetoxy-4'-butylbenzophenone: Non-Substitutability


Benzophenone derivatives exhibit highly substituent-dependent physicochemical and functional properties. While all share a core diphenylketone structure, the specific nature and position of substituents (e.g., hydroxyl, alkoxy, acetoxy, alkyl) dictate critical parameters such as lipophilicity, thermal stability, and solubility [1]. The combination of a 3-acetoxy group and a 4'-n-butyl group in 3-Acetoxy-4'-butylbenzophenone yields a unique property set distinct from its closest analogs, including unsubstituted benzophenone, mono-substituted 4-butylbenzophenone, and 3-acetoxybenzophenone. Failure to account for these differences may lead to compromised performance in applications requiring specific partition coefficients, thermal thresholds, or synthetic reactivity, directly impacting procurement and scientific utility.

Substituent-dependent properties
Partition coefficient, thermal stability, and solubility shift with acetoxy and n-butyl groups; unsubstituted benzophenone may not match behavior.
Analog mismatch risk
Mono-substituted analogs like 4-butylbenzophenone or 3-acetoxybenzophenone lack the combined substituent effects, altering reactivity and material compatibility.
Performance cannot be assumed
Direct substitution into established protocols without verification may lead to unexpected partitioning or thermal degradation outcomes.

3-Acetoxy-4'-butylbenzophenone: Head-to-Head Comparison


Higher Lipophilicity vs. 3-Acetoxybenzophenone

The XLogP3-AA value of 3-Acetoxy-4'-butylbenzophenone is 4.9, as computed by PubChem [1]. This is significantly higher than that of the structurally simpler analog 3-Acetoxybenzophenone, which has a computed logP of 2.84 . The presence of the n-butyl chain increases lipophilicity by approximately 1.7 log units.

Lipophilicity vs 3-AcO analog
Computed context
4.9 vs 2.84
+1.7 log units
Supports partitioning assessment in biphasic systems; may influence solubility profile
Computed XLogP3-AA; experimental validation recommended
Lipophilicity Partition Coefficient Drug Design Membrane Permeability

Thermal Stability Edge Over 4-Butylbenzophenone

The predicted boiling point of 3-Acetoxy-4'-butylbenzophenone is 439.5±38.0 °C at 760 mmHg . This is markedly higher than that of its non-acetoxylated analog, 4-n-Butylbenzophenone, which has a predicted boiling point of 361.2 °C at 760 mmHg [1]. This represents an increase of approximately 78 °C.

Boiling point elevation
Computed context
~78°C higher vs 4-butyl analog
Supports higher-temperature application review
Predicted at 760 mmHg; confirm under process conditions
Thermal Stability Boiling Point Process Chemistry High-Temperature Applications

Lipophilicity Compared to Unsubstituted Benzophenone

3-Acetoxy-4'-butylbenzophenone has an XLogP3-AA value of 4.9 [1]. Unsubstituted benzophenone has a reported experimental logP value of 3.18 and a computed XLogP of approximately 3.4 [2]. This demonstrates that the target compound is substantially more lipophilic than the unsubstituted parent core, by approximately 1.5-1.7 log units.

Lipophilicity vs benzophenone
Computed context
4.9 vs 3.2–3.4
+1.5–1.7 log units
Confirms distinct hydrophobic character; relevant for solubility-controlled applications
Based on computed XLogP3 and experimental logP
Physicochemical Properties Partition Coefficient Environmental Fate

Physical Property Advantages Over 4-Butylbenzophenone

3-Acetoxy-4'-butylbenzophenone has a predicted density of 1.093±0.06 g/cm³ and a predicted boiling point of 439.5±38.0 °C . In comparison, 4-n-Butylbenzophenone has a reported density of 1.021 g/cm³ and a predicted boiling point of 361.2 °C at 760 mmHg [1].

Physical properties vs 4-butyl analog
Computed context
Density 1.093 vs 1.021 g/cm³
Boiling point +78°C
May affect distillation and material formulation behavior
Predicted values; confirm for specific process conditions
Physical Properties Material Characterization Formulation

3-Acetoxy-4'-butylbenzophenone: Key Applications


Lipophilicity-Driven Drug Design and Screening

With an XLogP3-AA of 4.9 [1], 3-Acetoxy-4'-butylbenzophenone presents a significantly higher lipophilicity than 3-Acetoxybenzophenone (logP 2.84) and benzophenone (logP 3.18) . This property positions the compound as a valuable tool in medicinal chemistry for designing membrane-permeable analogs or for use in high-throughput screening assays where logP is a critical selection criterion.

High-Temperature Process Chemistry & Materials Science

The predicted boiling point of 439.5°C is substantially higher than that of 4-n-Butylbenzophenone (361.2°C) [2]. This thermal stability suggests that the compound is a more robust intermediate for high-temperature synthetic transformations or a more stable additive in materials that undergo thermal processing, such as certain polymer compounding operations.

Specialty UV Absorber & Photoinitiator Development

As a member of the benzophenone class, the compound is expected to absorb UV radiation. The specific substitution pattern (3-acetoxy, 4'-butyl) may offer a distinct absorption profile and solubility characteristics compared to simpler benzophenones . This makes it a candidate for developing specialized UV absorbers or photoinitiators requiring a specific balance of hydrophobicity and reactivity for integration into polymer matrices.

Synthetic Intermediate for Complex Molecule Synthesis

The combination of an ester group and a para-alkyl substituent provides two distinct handles for further chemical elaboration. The acetoxy group can be hydrolyzed to a phenol, while the butyl chain may be amenable to further functionalization. This dual functionality, coupled with its favorable physical properties, makes it a versatile intermediate in the synthesis of more complex aromatic architectures for research and development.

Application
Selection Property
Validation Focus
Lipophilicity-driven screening studies
Elevated logP vs simpler benzophenones
Partition coefficient verification
High-temperature process chemistry
Thermal robustness vs non-acetoxylated analog
Boiling point and degradation assessment
UV absorber/photoinitiator research
Substituent-specific absorption profile
UV-Vis spectral characterization
Synthetic intermediate for complex aromatics
Dual functional handle reactivity
Hydrolysis and functionalization pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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